1,2,4-oxadiazoles are a class of five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom. They are considered bioisosteres of other common functional groups like esters and amides, making them valuable building blocks in medicinal chemistry []. They are found as key structural motifs in numerous bioactive molecules exhibiting a wide range of biological activities, including but not limited to:
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as an anticancer agent and in other therapeutic areas. The presence of the chlorophenyl and ethenyl groups contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various methods involving the cyclization of hydrazones or similar precursors, typically under acidic or basic conditions. Research has indicated that derivatives of oxadiazoles exhibit diverse biological activities, including antibacterial and anticancer properties .
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is classified as a 1,2,4-oxadiazole derivative. This classification is significant due to the compound's structural features and its potential interactions with biological targets.
The synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure successful cyclization and to minimize side reactions. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.
The molecular structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole features:
The molecular formula for this compound is , with a molecular weight of approximately 223.64 g/mol. The specific arrangement of atoms can be analyzed using computational chemistry methods to predict reactivity and interaction with biological targets.
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and yield. Spectroscopic methods are employed post-reaction to analyze products.
The mechanism of action for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in biological systems often involves:
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines at sub-micromolar concentrations, indicating their potential as therapeutic agents .
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under heat.
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its pharmacological potential was recognized. The scaffold gained significant attention after the 1960s introduction of Oxolamine as the first FDA-approved drug containing this core, marketed as a cough suppressant. This breakthrough demonstrated the bioisosteric capability of 1,2,4-oxadiazole to effectively replace ester functionalities while resisting metabolic degradation [1] [10].
The 1980s witnessed accelerated development with the approval of Prenoxdiazine (antitussive) and Fasiplon (anxiolytic), both leveraging the scaffold's metabolic stability. Contemporary drug discovery has expanded applications across diverse therapeutic areas, evidenced by Ataluren (treatment for Duchenne muscular dystrophy) and Pleconaril (antiviral). The natural occurrence of 1,2,4-oxadiazoles in marine alkaloids Phidianidines A & B (isolated from sea slug Phidiana militaris) further validated their biological relevance, showing potent in vitro cytotoxic activity against mammalian cell lines [1].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First commercial drug with 1,2,4-oxadiazole core |
1980s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2003 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
2011 | Phidianidine A & B | Cytotoxic agents | First natural 1,2,4-oxadiazoles |
2020s | SDHI fungicides | Antifungal agents | Agricultural applications |
The strategic incorporation of 3-chlorophenyl and vinyl substituents at the 3- and 5-positions of 1,2,4-oxadiazole creates synergistic electronic and steric effects that enhance target affinity. The chlorine atom functions as a potent electron-withdrawing group that:
Concurrently, the ethenyl group (–CH=CH₂) provides:
In antibacterial applications, chlorophenyl-containing oxadiazoles demonstrate IC₅₀ values of 1.2 μM against E. coli DNA gyrase by binding to the ATP-binding site. Vinyl-substituted derivatives exhibit enhanced pharmacokinetic profiles with high volume of distribution (Vd > 5 L/kg) and low plasma clearance (<15% hepatic blood flow), as evidenced in murine MRSA infection models [3].
Table 2: Comparative Bioactivity of Oxadiazole Substituents
Position | Substituent | Target Affinity | Biological Effect | Key Advantage |
---|---|---|---|---|
3-position | 3-Chlorophenyl | Penicillin-binding protein | Anti-MRSA activity (MIC: 0.78 μg/mL) | Halogen bonding with TRP173 |
3-position | 4-Chlorophenyl | Histamine H₃ receptor | Kᵢ = 3.1 nM (GR175737) | CNS penetration |
5-position | Vinyl | Succinate dehydrogenase | Antifungal EC₅₀: 8.81–228.99 μg/mL | Metabolic stability |
5-position | Methyl | DNA gyrase | IC₅₀: 1.2 μM | Reduced clearance |
The specific molecular architecture of 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (CAS: 53620611) represents a strategic optimization of the parent scaffold. Its design incorporates three critical pharmacological principles:
In silico predictions using SwissADME indicate favorable drug-likeness parameters: molecular weight (218.67 g/mol), LogP (2.85), hydrogen bond acceptors (3), and rotatable bonds (2). These values comply with Lipinski's Rule of Five and suggest >90% probability of oral absorption. The compound's electronic configuration allows dipole moment alignment (2.8–3.2 D) with target proteins, facilitating hydrogen bonding with key residues (TYR58, TRP173, SER39) in fungal SDH complexes [4] [6].
Table 3: Physicochemical and Targeting Profile of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Parameter | Value | Methodology | Therapeutic Implication |
---|---|---|---|
Molecular weight | 218.67 g/mol | Computational | Crosses blood-brain barrier |
cLogP | 2.85 | SwissADME | Optimal membrane permeability |
TPSA | 35.5 Ų | SwissADME | High oral bioavailability |
SDH binding affinity | ΔG = -9.2 kcal/mol | Molecular docking | Antifungal lead development |
CYP51 binding | Kd = 0.42 μM | Isothermal titration calorimetry | Antileishmanial candidate |
Synthetic yield | 85% | Microwave-assisted cyclization | Scalable production |
The compound's structural duality enables dual-targeting strategies in antimicrobial research. The chlorophenyl moiety penetrates hydrophobic enzyme pockets in penicillin-binding proteins (critical for Gram-positive pathogens), while the vinyl group enables click chemistry modifications for activity optimization. Current investigations focus on derivatization at the vinyl terminus to generate bioconjugates with enhanced selectivity indices (>18.7 against L. infantum) [3] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0